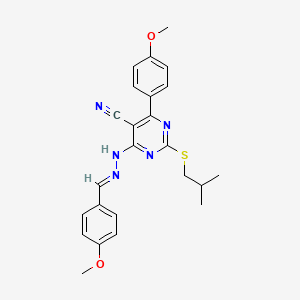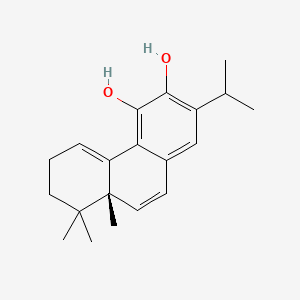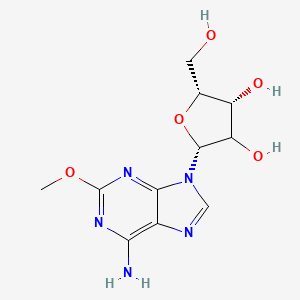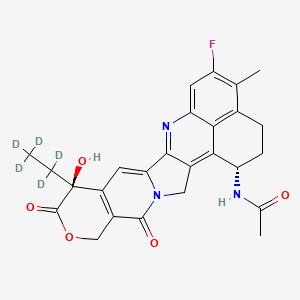
Methyl ganoderate A acetonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ganoderate A acetonide is a lanostane triterpenoid compound derived from the fruiting bodies of the Ganoderma lucidum mushroom. This compound is known for its unique acetonide unit and has been studied for its potential biological activities, including its role as an acetylcholinesterase inhibitor, which makes it a candidate for research in Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: Methyl ganoderate A acetonide can be synthesized through the acetalization of native ganoderic acid C with acetone. This process involves the reaction of ganoderic acid C with acetone under acidic conditions to form the acetonide unit .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of ganoderic acid C from Ganoderma lucidum, followed by its chemical modification to introduce the acetonide group. Extraction methods may include the use of organic solvents such as ethanol and methanol, as well as advanced techniques like ultra-sonication and microwave technology .
化学反应分析
Types of Reactions: Methyl ganoderate A acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups within the compound, affecting its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, potentially modifying the compound’s biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Methyl ganoderate A acetonide has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and modification of triterpenoids.
Biology: The compound’s ability to inhibit acetylcholinesterase makes it a valuable tool for studying enzyme inhibition and neurodegenerative diseases.
作用机制
Methyl ganoderate A acetonide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function and potentially alleviate symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
相似化合物的比较
Ganodermacetal: Another triterpenoid with an acetonide unit, isolated from Ganoderma amboinense.
Ganoderic Acid C: The precursor to methyl ganoderate A acetonide, lacking the acetonide modification.
Methyl Ganoderate E: A related compound with similar biological activities, derived from Ganoderma lucidum.
Uniqueness: this compound is unique due to its specific acetonide unit, which distinguishes it from other triterpenoids. This structural feature contributes to its distinct biological activities, particularly its potent acetylcholinesterase inhibitory effect, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C34H50O7 |
|---|---|
分子量 |
570.8 g/mol |
IUPAC 名称 |
methyl (2R,6R)-6-[(1S,3R,8S,12R,13R,15S,20R)-4,4,8,12,17,17,20-heptamethyl-5,10-dioxo-16,18-dioxapentacyclo[10.6.2.03,8.09,19.015,20]icos-9(19)-en-13-yl]-2-methyl-4-oxoheptanoate |
InChI |
InChI=1S/C34H50O7/c1-18(13-20(35)14-19(2)29(38)39-10)21-15-26-34(9)28-23(40-31(5,6)41-26)16-24-30(3,4)25(37)11-12-32(24,7)27(28)22(36)17-33(21,34)8/h18-19,21,23-24,26H,11-17H2,1-10H3/t18-,19-,21-,23+,24+,26+,32+,33-,34+/m1/s1 |
InChI 键 |
UPFROXHCAPHGNO-MHOQKGQJSA-N |
手性 SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)OC)[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C |
规范 SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)

![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)



![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)






